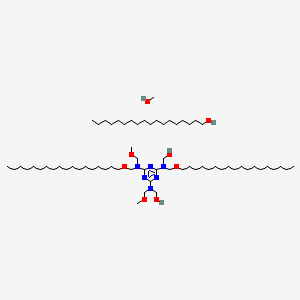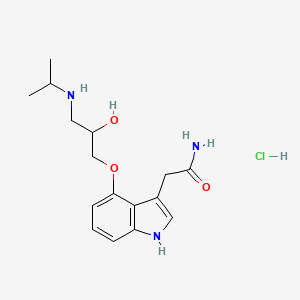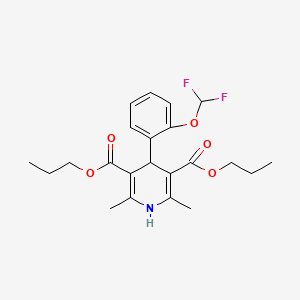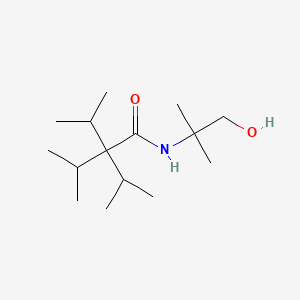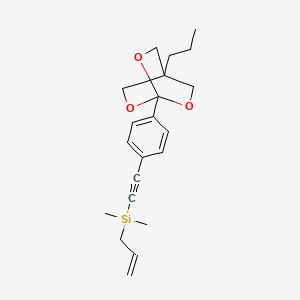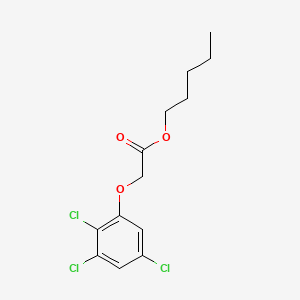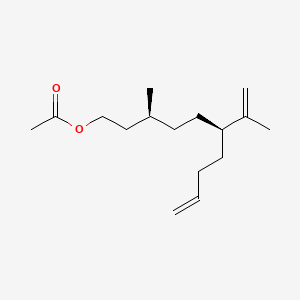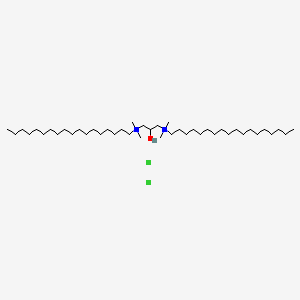
1,3-Propanediaminium, 2-hydroxy-N,N,N',N'-tetramethyl-N,N'-dioctadecyl-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a 1,3-propanediaminium backbone with two octadecyl groups and a hydroxyl group, contributing to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride typically involves the quaternization of 1,3-propanediamine with octadecyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Organic solvents like dichloromethane or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes:
Raw Materials: 1,3-propanediamine, octadecyl chloride, and a base.
Reaction Setup: Continuous flow reactors with temperature control.
Purification: The product is purified through crystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form carbonyl compounds, while reduction reactions can convert it to alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted quaternary ammonium salts.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, fabric softeners, and emulsifiers.
Wirkmechanismus
The compound exerts its effects through its amphiphilic structure, allowing it to interact with both hydrophobic and hydrophilic environments. The quaternary ammonium groups can disrupt microbial cell membranes, leading to antimicrobial activity. Additionally, its surfactant properties enable it to reduce surface tension and stabilize emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediaminium, N,N’‘-1,2-ethanediylbis[N’-dodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, tetrachloride .
- 2-Hydroxy-N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethylpropane-1,3-diaminium dichloride .
Uniqueness
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride is unique due to its long octadecyl chains, which enhance its hydrophobic interactions and make it particularly effective as a surfactant and antimicrobial agent. Its structure allows for versatile applications across various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
118516-73-7 |
|---|---|
Molekularformel |
C43H92Cl2N2O |
Molekulargewicht |
724.1 g/mol |
IUPAC-Name |
[3-[dimethyl(octadecyl)azaniumyl]-2-hydroxypropyl]-dimethyl-octadecylazanium;dichloride |
InChI |
InChI=1S/C43H92N2O.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-44(3,4)41-43(46)42-45(5,6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h43,46H,7-42H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GVPKBFHHCHVJOJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCCCCCCCC)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


